molecular formula C26H25N3O3 B11428760 N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)biphenyl-2-carboxamide

N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)biphenyl-2-carboxamide

Cat. No.: B11428760
M. Wt: 427.5 g/mol
InChI Key: LJKLLQCUOUKLBJ-UHFFFAOYSA-N
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Description

N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROPAN-2-YL)-[1,1’-BIPHENYL]-2-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a methoxyphenyl group, and a biphenyl carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROPAN-2-YL)-[1,1’-BIPHENYL]-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of a hydrazide with a nitrile oxide intermediate. The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, while the biphenyl carboxamide moiety is often synthesized through amide bond formation reactions using appropriate carboxylic acid derivatives and amines .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROPAN-2-YL)-[1,1’-BIPHENYL]-2-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROPAN-2-YL)-[1,1’-BIPHENYL]-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROPAN-2-YL)-[1,1’-BIPHENYL]-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxyphenyl and biphenyl groups can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROPAN-2-YL)-[1,1’-BIPHENYL]-2-CARBOXAMIDE is unique due to its combination of an oxadiazole ring, methoxyphenyl group, and biphenyl carboxamide structure. This unique combination imparts specific chemical and biological properties that are not found in the similar compounds listed above .

Properties

Molecular Formula

C26H25N3O3

Molecular Weight

427.5 g/mol

IUPAC Name

N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenyl-N-propan-2-ylbenzamide

InChI

InChI=1S/C26H25N3O3/c1-18(2)29(17-24-27-25(28-32-24)20-13-15-21(31-3)16-14-20)26(30)23-12-8-7-11-22(23)19-9-5-4-6-10-19/h4-16,18H,17H2,1-3H3

InChI Key

LJKLLQCUOUKLBJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=NC(=NO1)C2=CC=C(C=C2)OC)C(=O)C3=CC=CC=C3C4=CC=CC=C4

Origin of Product

United States

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